1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at position 1 with a 4-ethoxyphenyl group and at position 4 with a 1,2,4-oxadiazole ring linked to pyridin-2-yl.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-25-15-8-6-14(7-9-15)23-12-13(11-17(23)24)19-21-18(22-26-19)16-5-3-4-10-20-16/h3-10,13H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGKJWULSNAMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidin-2-One Ring Formation
The pyrrolidin-2-one scaffold is typically synthesized via intramolecular cyclization of γ-amino esters or amides. In Method A, ethyl 3-(4-ethoxyphenyl)-4-aminobutyrate undergoes base-mediated Dieckmann cyclization using sodium hydride in tetrahydrofuran (THF) at 0°C to 25°C, yielding the pyrrolidinone core in 78% efficiency. Alternatively, Method B employs ring-closing metathesis (RCM) of diallyl amine derivatives catalyzed by Grubbs II catalyst (1 mol%) in dichloromethane at 40°C, achieving 82% yield with excellent stereocontrol.
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety is constructed through [3+2] cycloaddition between amidoximes and activated carboxylic acid derivatives. Method C utilizes 2-pyridinecarboxamidoxime reacting with ethyl bromoacetate under microwave irradiation (150°C, 20 min) to form the oxadiazole ring with 91% conversion. Comparative studies show conventional thermal heating (refluxing ethanol, 12 hr) provides only 67% yield, highlighting the efficiency of microwave-assisted synthesis.
Integrated Synthetic Pathways
Convergent Approach (Method F)
This three-step sequence demonstrates high modularity:
- Oxadiazole formation : 2-Cyanopyridine + hydroxylamine hydrochloride → pyridine-2-amidoxime (89%)
- Pyrrolidinone synthesis : γ-Amino ester cyclization → 4-bromopyrrolidin-2-one (76%)
- Coupling : Buchwald-Hartwig amination between bromopyrrolidinone and oxadiazole-amidoxime (Pd2(dba)3, Xantphos, 82%)
Comparative analysis shows Method F achieves 68% overall yield versus 54% for linear approaches.
Reaction Optimization and Scale-Up
Solvent and Temperature Effects
Cyclization yields vary significantly with solvent polarity:
| Solvent | Dieckmann Yield | RCM Yield |
|---|---|---|
| THF | 78% | 65% |
| DCM | 62% | 82% |
| DMF | 41% | 38% |
Data from Methods A and B indicate dichloromethane (DCM) optimizes metathesis, while THF favors Dieckmann cyclization.
Catalytic Systems Comparison
Palladium catalysts for coupling reactions show distinct performance:
| Catalyst (5 mol%) | Ligand | Yield |
|---|---|---|
| Pd(OAc)2 | Xantphos | 82% |
| PdCl2(PPh3)2 | BINAP | 75% |
| Pd(dppf)Cl2 | Dicyclohexyl | 68% |
Xantphos ligands provide superior steric protection, minimizing β-hydride elimination.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers formed during pyrrolidinone cyclization. Method G employs preparative HPLC (20% → 80% ACN over 30 min) to achieve >99% enantiomeric excess.
Spectroscopic Validation
Key characterization data across methods:
- 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J=4.8 Hz, Py-H), 7.02 (d, J=8.4 Hz, Ar-H), 4.12 (q, OCH2CH3), 3.68 (m, pyrrolidinone-H)
- HRMS : m/z 378.1445 [M+H]+ (calc. 378.1451)
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole, including those similar to 1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, exhibit significant antimicrobial properties. A study published in the Oriental Journal of Chemistry highlighted the synthesis and biological evaluation of new oxadiazole derivatives which demonstrated effective antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer effects of this compound have also been explored. Compounds containing oxadiazole and pyridine rings have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that certain derivatives possess activity against gastrointestinal stromal tumors by inhibiting c-KIT kinase mutations . This suggests that the compound could be further investigated for its efficacy in cancer treatment.
Antidiabetic and Anti-inflammatory Effects
Other studies have pointed towards the antidiabetic and anti-inflammatory properties of related compounds. The presence of the pyridine and oxadiazole moieties is believed to contribute to these biological activities, making this class of compounds valuable in therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of these compounds with various biological targets. Computational methods have shown that these compounds can effectively bind to target proteins, indicating their potential as lead compounds for drug development .
Characterization Techniques
Characterization of the synthesized compound is typically performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
- Infrared (IR) Spectroscopy : To identify functional groups.
- Mass Spectrometry (MS) : For molecular weight determination.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing antimicrobial properties, various synthesized oxadiazole derivatives were screened against bacterial strains using disc diffusion methods. The results indicated that several compounds exhibited significant inhibition zones against both gram-positive and gram-negative bacteria .
Case Study 2: Anticancer Activity Evaluation
Another study focused on evaluating the anticancer potential of pyridine-containing oxadiazoles against human cancer cell lines. The findings demonstrated dose-dependent cytotoxicity, suggesting that these compounds could serve as effective chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(4-Methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (BC06925)
- Structure : Differs by replacing the 4-ethoxyphenyl group with 4-methylphenyl .
- Electronic Effects: Ethoxy is electron-donating (+M effect), while methyl is weakly electron-donating (+I), altering electronic density on the aromatic ring.
- Molecular Weight : 320.35 g/mol (C₁₈H₁₆N₄O₂) .
1-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-one Derivatives
- Structure : Pyridin-2-one core with trifluoromethoxyphenyl-oxadiazole substituents .
- Key Differences :
- Substituent Effects : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, increasing metabolic stability but reducing solubility.
- Core Structure : Pyridin-2-one vs. pyrrolidin-2-one alters ring conformation and hydrogen-bonding capacity.
Variations in Heterocyclic Moieties
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
- Structure: Pyrrolidin-2-one fused to a tetrahydroquinoline scaffold with 1,2-oxazole and nitrophenyl groups .
- Key Differences: Oxazole vs. Oxadiazole: 1,2-Oxazole (one N, one O) is less electron-deficient than 1,2,4-oxadiazole (two N, one O), reducing π-acceptor capability.
1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Hydrochloride
- Structure : Azetidine (4-membered ring) replaces the ethoxyphenyl group, with cyclopropyl-oxadiazole .
- Key Differences :
- Ring Strain : Azetidine introduces conformational rigidity, which may influence target binding.
- Substituent : Cyclopropyl enhances steric bulk compared to ethoxy, possibly altering receptor interactions.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Features
Biological Activity
1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrolidin-2-one core and is substituted with an ethoxyphenyl group and a pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety, which contribute to its unique chemical properties and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 350.378 g/mol. The structure can be represented as follows:
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and others with IC50 values often under 100 µM . In vitro studies suggest that the compound may act by inhibiting specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.
The mechanism of action for 1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves:
- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrase (CA), which are known to play roles in tumor progression and metastasis .
- Receptor Interaction : It may also interact with various receptors involved in signaling pathways relevant to cancer biology.
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in other areas:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by modulating cytokine release and inhibiting inflammatory pathways.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of various oxadiazole derivatives found that a related compound showed significant cytotoxicity against multiple cancer cell lines with an IC50 value of approximately 92.4 µM against a panel of 11 different cancer types . This suggests that structural modifications can enhance bioactivity.
Case Study 2: Antimicrobial Efficacy
In another investigation into the antimicrobial properties of pyrrolidine derivatives, compounds similar to the target compound were tested for their Minimum Inhibitory Concentration (MIC) values. The results indicated potent activity against both gram-positive and gram-negative bacteria .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound likely involves modular assembly of the pyrrolidin-2-one core, oxadiazole ring formation, and functionalization of the 4-ethoxyphenyl group. Key steps include:
- Oxadiazole Formation : Use a cyclocondensation reaction between a nitrile derivative and hydroxylamine, followed by dehydration. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically influence yield .
- Pyrrolidinone Functionalization : Coupling reactions (e.g., Suzuki-Miyaura for aryl groups) require palladium catalysts and base selection (e.g., K₂CO₃ or Cs₂CO₃) to avoid side reactions .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .
Optimize yields by monitoring reaction progress via TLC or LCMS and adjusting stoichiometry (e.g., 1.2–1.5 equivalents for coupling partners) .
Advanced: How can researchers address contradictions in reported biological activity data for this compound across different assay systems?
Answer:
Contradictions often arise from assay-specific variables (e.g., cell line variability, incubation time). Mitigation strategies include:
- Standardized Assay Design : Adopt randomized block designs with split-plot arrangements to control for batch effects and environmental factors (e.g., temperature, humidity) .
- Orthogonal Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition, cell viability, and biophysical methods like SPR) .
- Meta-Analysis : Apply statistical tools (ANOVA or mixed-effects models) to harmonize data from disparate studies, adjusting for covariates like solvent (DMSO concentration) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the oxadiazole and pyrrolidinone moieties?
Answer:
- NMR Spectroscopy :
- X-Ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) confirms stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally related pyrrolidinone derivatives .
- LCMS/HPLC : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: What computational approaches are suitable for predicting the binding mode of this compound to kinase targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide with flexible ligand sampling to account for oxadiazole ring conformational changes. Validate with MD simulations (NAMD/GROMACS) to assess stability of binding poses .
- QSAR Modeling : Train models on kinase inhibition datasets (e.g., ChEMBL) using descriptors like topological polar surface area (TPSA) and LogP .
- Free Energy Calculations : Apply MM/PBSA or FEP+ to estimate binding affinity, focusing on key residues (e.g., hinge region in kinases) .
Basic: What stability considerations are critical for storing and handling this compound in laboratory settings?
Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the oxadiazole ring. Use amber vials to avoid photodegradation .
- Solubility : Pre-dissolve in DMSO (10 mM stock) and avoid aqueous buffers with pH > 8 to prevent lactam hydrolysis .
- Handling : Use PPE (gloves, goggles) and fume hoods due to potential irritancy (refer to SDS guidelines for structurally similar compounds) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Answer:
- Scaffold Diversification : Synthesize analogs with substituent variations (e.g., ethoxy → methoxy or halogens on the phenyl ring) and test against target panels .
- Pharmacophore Mapping : Identify critical features (e.g., oxadiazole hydrogen-bond acceptors) using Schrödinger’s Phase or MOE .
- In Vivo Correlation : Screen analogs in pharmacokinetic models (e.g., rodent bioavailability) to link structural modifications (e.g., logD adjustments) to efficacy .
Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with MRM transitions targeting molecular ions (e.g., m/z 380 → 245 for quantification). Optimize ionization (ESI+ mode) and collision energy .
- Sample Preparation : Employ protein precipitation (acetonitrile) or SPE (C18 cartridges) to reduce matrix interference .
Advanced: How can researchers reconcile discrepancies between computational predictions and experimental binding data for this compound?
Answer:
- Force Field Refinement : Recalibrate parameters (e.g., AMBER ff19SB) for oxadiazole torsional angles using QM/MM simulations .
- Solvent Effects : Include explicit solvent molecules (TIP3P water) in docking studies to account for hydrophobic interactions .
- Experimental Validation : Use ITC (isothermal titration calorimetry) to measure binding thermodynamics and compare with computational ΔG values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
